N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride
Description
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a secondary amine salt with the molecular formula C₁₁H₂₃Cl₂N₂O and a molecular weight of 271.23 g/mol . It is characterized by a piperidine ring substituted with a methyl group and a tetrahydro-2H-pyran-4-yl moiety, stabilized as a dihydrochloride salt to enhance solubility and stability for laboratory use . The compound is cataloged under CAS 1187930-33-1 and is typically supplied with a purity of ≥98% . Its structural features make it a valuable building block in medicinal chemistry, particularly for synthesizing ligands targeting central nervous system receptors or enzymes requiring amine-based interactions . Analytical characterization includes NMR, HPLC, and LC-MS data, ensuring rigorous quality control in research applications .
Properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTVZBJNSTVBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The primary synthetic pathway involves reductive amination between tetrahydro-2H-pyran-4-amine and 4-piperidone. In this one-pot reaction, the ketone group of 4-piperidone reacts with the primary amine of tetrahydro-2H-pyran-4-amine under acidic conditions, followed by reduction using sodium cyanoborohydride (NaBH₃CN). Subsequent N-methylation introduces the methyl group via formaldehyde in the presence of a reducing agent.
Table 1: Optimization of Reductive Amination Conditions
Methylation and Salt Formation
The secondary amine intermediate undergoes methylation using methyl iodide (CH₃I) in dichloromethane (DCM) with triethylamine (TEA) as a base. Quaternization is avoided by maintaining a low temperature (0–5°C). The final dihydrochloride salt is precipitated by treating the free base with hydrochloric acid (HCl) in ethanol, yielding a white crystalline solid.
Characterization Data :
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¹H NMR (400 MHz, D₂O) : δ 3.95 (m, 2H, pyran-OCH₂), 3.45 (m, 2H, piperidine-NCH₂), 2.95 (s, 3H, NCH₃), 2.80 (m, 4H, piperidine-CH₂).
Alkylation and Protection-Deprotection Strategy
Boc-Protected Intermediate Synthesis
To enhance regioselectivity, a tert-butoxycarbonyl (Boc) protection strategy is employed:
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Protection : 4-Piperidone is treated with Boc anhydride in tetrahydrofuran (THF) to form tert-butyl 4-oxopiperidine-1-carboxylate.
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Alkylation : Reaction with tetrahydro-2H-pyran-4-ylmethanol under Mitsunobu conditions (DIAD, PPh₃) yields tert-butyl 4-(tetrahydro-2H-pyran-4-ylmethoxy)piperidine-1-carboxylate.
Table 2: Mitsunobu Reaction Parameters
| Reagent | Equivalence | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| DIAD | 1.2 | THF | 0 → 25 | 85 |
| PPh₃ | 1.5 | THF | 0 → 25 | 85 |
Deprotection and Final Salt Preparation
The Boc group is removed using 4 M HCl in dioxane, followed by methylation with formaldehyde and sodium triacetoxyborohydride (STAB). Dihydrochloride salt formation is achieved by bubbling HCl gas through an ethyl acetate solution of the free base.
Yield : 67% over three steps.
Purity (HPLC) : >98%.
Alternative Pathways via Nucleophilic Substitution
Displacement of Leaving Groups
A less common method involves displacing a tosylate group on tetrahydro-2H-pyran-4-yl methanesulfonate with N-methylpiperidin-4-amine. The reaction proceeds in acetonitrile at reflux (82°C) for 12 hours, yielding the free base, which is converted to the dihydrochloride salt.
Limitations :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the reaction between tetrahydro-2H-pyran-4-amine and 4-(bromomethyl)-N-methylpiperidine in dimethylformamide (DMF), achieving a 70% yield. This method reduces side products compared to thermal heating.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 2 | 78 | High | Moderate |
| Protection-Deprotection | 3 | 67 | Moderate | Low |
| Nucleophilic Substitution | 1 | 50 | Low | High |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Pharmacological Studies
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride has been investigated for its role as a selective inhibitor in various biological pathways. For instance, studies have shown that derivatives of this compound can act on the NKCC1 (Sodium-Potassium-Chloride Cotransporter 1) pathway, which is crucial in regulating ion balance and fluid homeostasis in cells. In vitro and in vivo characterizations have demonstrated its potential efficacy in treating conditions like hypertension and edema through the modulation of ion transport mechanisms .
Drug Development
The compound serves as an intermediate in the synthesis of novel pharmaceutical agents. Its structural characteristics allow for modifications that enhance drug-like properties such as solubility, metabolic stability, and bioavailability. Research indicates that specific modifications to the piperidine or tetrahydropyran moieties can lead to compounds with improved therapeutic profiles .
Neuroscience Research
Research has also explored the neuropharmacological effects of this compound, particularly its potential as a modulator of neurotransmitter systems. The ability to cross the blood-brain barrier makes it a candidate for studies related to neurodegenerative diseases and psychiatric disorders .
Table 1: Summary of Biological Activities
Table 2: Synthesis and Modification Insights
| Modification Type | Resulting Property Improvement | Reference |
|---|---|---|
| Alkyl Chain Extension | Enhanced solubility and metabolic stability | |
| Functional Group Variation | Improved binding affinity to target receptors |
Case Study 1: NKCC1 Inhibitor Development
A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as an NKCC1 inhibitor. The research involved testing various derivatives for their inhibitory activity against NKCC1, revealing that certain structural modifications significantly enhanced potency compared to baseline compounds .
Case Study 2: Neuropharmacological Applications
In another investigation, researchers evaluated the effects of this compound on neurotransmitter release in rodent models. The findings suggested that it could modulate neurotransmitter levels, indicating potential therapeutic applications for mood disorders .
Mechanism of Action
The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and analogous molecules:
Key Comparisons
Structural Complexity and Functional Groups The target compound’s tetrahydropyran-piperidine scaffold contrasts with oxolane-based analogs (e.g., ), where the smaller oxolane ring may alter conformational flexibility and receptor interactions.
Salt Forms and Solubility The dihydrochloride salt of the target compound ensures superior aqueous solubility compared to its free base (e.g., ) or monohydrochloride analogs (e.g., ). This property is critical for in vitro assays requiring polar solvents .
Stereochemical and Substitution Effects The 3R configuration in the oxolane analog introduces stereochemical specificity, which could lead to divergent binding affinities in chiral environments (e.g., enzyme active sites).
Synthetic Utility
- The target compound’s simpler structure (vs. cyclopentyl-phenyl derivatives in ) facilitates scalable synthesis and modular derivatization, making it a preferred intermediate in high-throughput drug discovery .
Research Implications
- Pharmacokinetics : The dihydrochloride form’s solubility favors rapid absorption in preclinical models, whereas bulkier analogs (e.g., ) may require formulation adjuvants .
- Target Selectivity : Structural variations in the amine moiety (e.g., sulfonyl vs. methyl-tetrahydropyran) can dramatically shift selectivity between GPCRs or ion channels .
Biological Activity
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tetrahydro-2H-pyran moiety, which influences its biological interactions. Its molecular formula is C₁₁H₁₈Cl₂N₂O, and it exhibits properties that may contribute to its pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine have demonstrated significant antimicrobial activity. For instance, studies on related piperidine derivatives have shown inhibition against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
| Compound Type | MIC (µM) | Inhibition (%) |
|---|---|---|
| 4-Phenylpiperidine | 6.3 | 100 |
| Aminomethylquinoxaline | 7.8 | 98 |
| Aminopyridylpyrimidine | 10 | 99 |
This table summarizes the Minimum Inhibitory Concentration (MIC) values and percentage inhibition for selected compounds from a high-throughput screening study, highlighting the potential of similar structures in antimicrobial applications.
Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties. According to patent literature, compounds in this class may inhibit uncontrolled cellular proliferation associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . The mechanism is thought to involve modulation of inflammatory pathways, potentially targeting PI3K signaling.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways related to inflammation and infection.
- Cytotoxicity Against Pathogens : The structural features allow for penetration into bacterial cells, disrupting their metabolic processes.
Case Studies
Several studies highlight the efficacy of related compounds in clinical settings:
- Tuberculosis Treatment : A study demonstrated that derivatives of piperidine exhibited potent activity against Mycobacterium tuberculosis, indicating that modifications to the tetrahydropyran structure could enhance efficacy against resistant strains .
- Inflammatory Disease Models : In animal models of rheumatoid arthritis, compounds with similar structures reduced inflammation and joint damage, suggesting potential therapeutic benefits .
Q & A
Q. What computational approaches can predict viable synthetic routes for novel derivatives of this compound?
- Methodological Answer : Retrosynthetic AI tools (e.g., Template_relevance Pistachio, Reaxys) analyze reaction databases to propose routes. For example, substituents on the piperidine ring can be modified using Suzuki-Miyaura coupling or SNAr reactions predicted by these platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
